

Application Note: Structural Elucidation of 1,4-Butanediol mononitrate-d8 using NMR Spectroscopy

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Compound of Interest

Compound Name: *1,4-Butanediol mononitrate-d8*

Cat. No.: *B2968080*

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Introduction

1,4-Butanediol mononitrate is a molecule of interest in pharmaceutical and materials science research due to the presence of both a hydroxyl and a nitrate ester functional group. The structural elucidation of this compound and its isotopically labeled analogs is crucial for understanding its chemical properties and for quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the use of ^1H and ^{13}C NMR spectroscopy for the structural elucidation of **1,4-Butanediol mononitrate-d8**. The use of a deuterated analog, where all eight non-labile protons are replaced with deuterium, provides a unique approach to simplify spectra and confirm signal assignments. This document provides detailed protocols for sample preparation, NMR data acquisition, and a predictive analysis of the expected NMR spectra.

Predicted NMR Data

Due to the absence of readily available experimental NMR data for **1,4-Butanediol mononitrate-d8**, this section provides predicted ^1H and ^{13}C NMR chemical shifts. The predictions are based on the known NMR data of 1,4-butanediol, the expected electronic effects of the nitrate group, and the established principles of NMR spectroscopy for deuterated compounds.

Table 1: Predicted ¹H NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃

Compound	Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1,4-Butanediol mononitrate	H-1	~3.70	t	~6.5
	H-2	~1.75	m	-
	H-3	~1.85	m	-
	H-4	~4.50	t	~6.5
	OH	Variable	s	-
1,4-Butanediol mononitrate-d8	H-1, H-2, H-3, H-4	No Signal	-	-
	OH	Variable	s	-

Table 2: Predicted ¹³C NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃

Compound	Position	Predicted Chemical Shift (δ, ppm)
1,4-Butanediol mononitrate	C-1	~62.0
	C-2	~25.0
	C-3	~28.0
	C-4	~75.0
1,4-Butanediol mononitrate-d8	C-1	~61.5
	C-2	~24.5
	C-3	~27.5
	C-4	~74.5

Experimental Protocols

The following protocols describe the proposed synthesis of **1,4-Butanediol mononitrate-d8** and the subsequent NMR analysis.

Synthesis of 1,4-Butanediol mononitrate-d8

A plausible synthetic route for **1,4-Butanediol mononitrate-d8** involves the mononitration of commercially available 1,4-Butanediol-d8.

Materials:

- 1,4-Butanediol-d8
- Fuming nitric acid
- Acetic anhydride
- Sodium bicarbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- In a flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring.
- To this nitrating mixture, add 1,4-Butanediol-d8 dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
- Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to obtain the crude **1,4-Butanediol mononitrate-d8**.
- Purify the product using column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

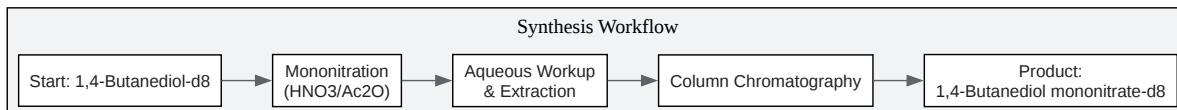
- Dissolve approximately 10 mg of the purified **1,4-Butanediol mononitrate-d8** in 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

- Instrument: A 500 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Spectral width: 20 ppm
 - Acquisition time: 4 seconds
 - Relaxation delay: 2 seconds
- ^{13}C NMR:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Spectral width: 240 ppm

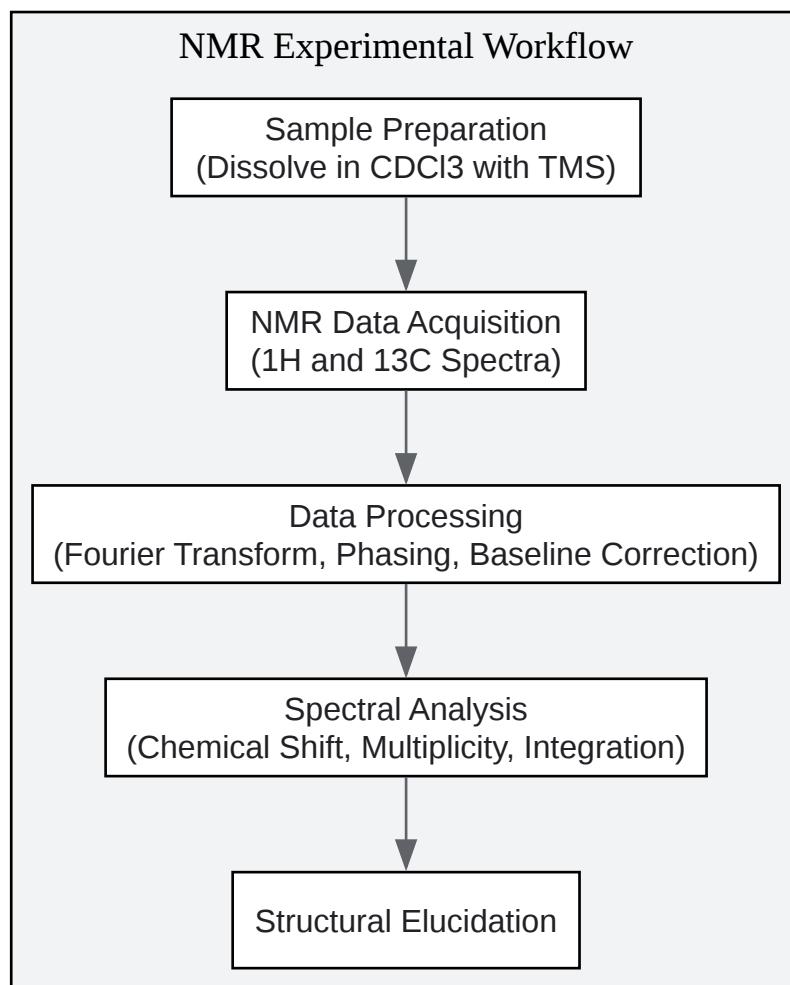
- Acquisition time: 1.5 seconds
- Relaxation delay: 2 seconds

Visualizations



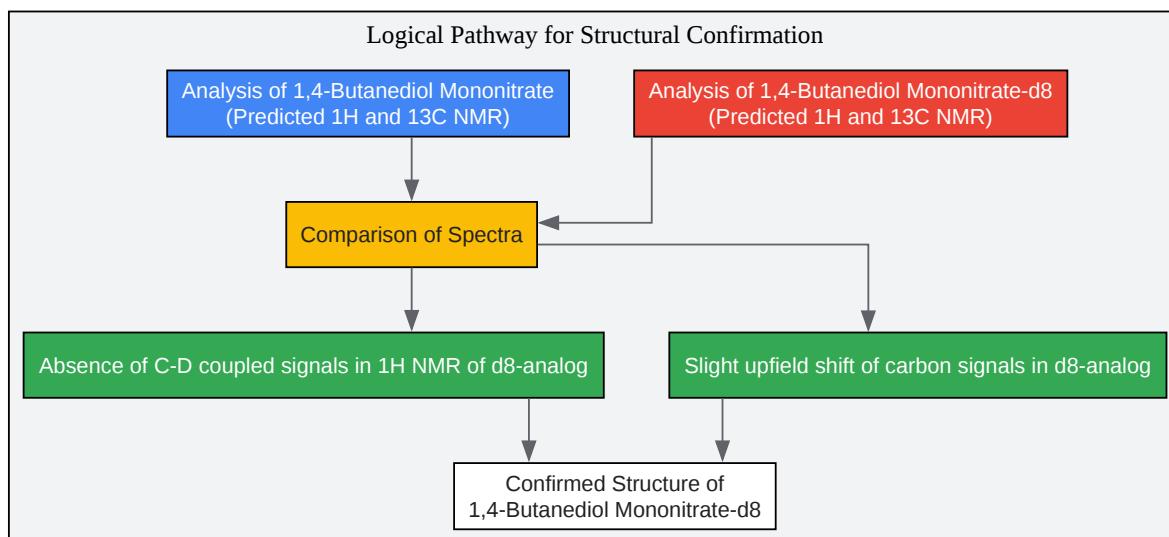
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Caption: Proposed synthesis workflow for **1,4-Butanediol mononitrate-d8**.



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Caption: General workflow for NMR-based structural elucidation.



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Caption: Logical diagram for the structural confirmation process.

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